15-(3,4-dichlorophenyl)pentadecanoic Acid

Description

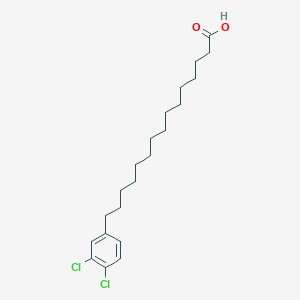

Structure

3D Structure

Properties

IUPAC Name |

15-(3,4-dichlorophenyl)pentadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQGGGVGFUGIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371104 |

Source

|

| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116409-73-5 |

Source

|

| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-(3,4-Dichlorophenyl)pentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 15-(3,4-dichlorophenyl)pentadecanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's physicochemical characteristics. Information is presented in a structured format, including tabulated data for easy reference and detailed experimental protocols for the determination of key properties. A logical workflow for the characterization of these physical properties is also provided in a visual format. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from data on similar long-chain fatty acids and provides established methodologies for its empirical determination.

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a synthetic, long-chain fatty acid derivative. Its structure, featuring a terminal dichlorophenyl group, suggests potential for unique biological activities and pharmacological applications. The long alkyl chain imparts significant lipophilicity, while the carboxylic acid moiety provides a site for ionization and potential salt formation. A thorough understanding of its physical properties is paramount for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. While no specific signaling pathways have been definitively associated with 15-(3,4-dichlorophenyl)pentadecanoic acid, its parent compound, pentadecanoic acid, is recognized as an essential fatty acid with diverse biological roles, including anti-inflammatory, anti-fibrotic, and anticancer activities.[1][2][3]

Chemical Identity

| Identifier | Value |

| IUPAC Name | 15-(3,4-dichlorophenyl)pentadecanoic acid |

| CAS Number | 116409-73-5 |

| Molecular Formula | C₂₁H₃₂Cl₂O₂ |

| Molecular Weight | 387.38 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl |

Physical and Chemical Properties

The physical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Melting Point | 76-77 °C | [4] |

| Boiling Point | 500.3 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.09 g/cm³ (Predicted) | [4][5] |

| Flash Point | 256.4 °C | [4][5] |

| Refractive Index | 1.516 | [4] |

| XLogP3 | 7.7 (Predicted) | [5] |

| pKa | Not Experimentally Determined | |

| Solubility | Not Experimentally Determined |

Solubility Profile (Predicted)

Acidity (pKa)

The pKa of 15-(3,4-dichlorophenyl)pentadecanoic acid has not been experimentally reported. For long-chain fatty acids, the pKa is influenced by the chain length and the presence of any substituents. The pKa of similar long-chain saturated fatty acids in an aqueous environment is typically around 4.8. However, in a lipid bilayer, the apparent pKa can be significantly higher, in the range of 6.3 to 7.2.[7][8]

Experimental Protocols

The following section details the methodologies for the experimental determination of key physical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Determination of Solubility

The solubility of 15-(3,4-dichlorophenyl)pentadecanoic acid can be determined by the equilibrium solubility method. A known excess of the compound is added to a fixed volume of the solvent of interest (e.g., ethanol, DMSO, water). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

Determination of pKa by Titration

The pKa of 15-(3,4-dichlorophenyl)pentadecanoic acid can be determined by potentiometric titration.[9][10]

Protocol:

-

A known weight of 15-(3,4-dichlorophenyl)pentadecanoic acid is dissolved in a suitable organic solvent (e.g., ethanol) and then diluted with water to create a biphasic system or a co-solvent system.

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid.

References

- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. molbase.com [molbase.com]

- 5. echemi.com [echemi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. | Semantic Scholar [semanticscholar.org]

In-Silico Modeling of 15-(3,4-dichlorophenyl)pentadecanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico modeling of 15-(3,4-dichlorophenyl)pentadecanoic acid. In the absence of direct experimental data for this specific molecule, this document outlines a robust, hypothetical in-silico investigation. The methodologies are informed by the known biological activities of its parent compound, pentadecanoic acid (C15:0), a molecule of increasing interest in metabolic and cellular health. This guide details a workflow encompassing homology modeling, molecular docking, molecular dynamics simulations, and ADMET prediction to explore the potential bioactivity and druggability of 15-(3,4-dichlorophenyl)pentadecanoic acid. The protocols and data presentation herein are intended to serve as a practical resource for researchers embarking on the computational analysis of novel fatty acid derivatives.

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered significant attention for its diverse biological activities, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR).[1][2] These pathways are critical in regulating cellular metabolism, growth, and longevity. The compound 15-(3,4-dichlorophenyl)pentadecanoic acid is a synthetic derivative of pentadecanoic acid, featuring a dichlorophenyl group at the terminus of the acyl chain. This modification is expected to significantly alter its physicochemical properties and, consequently, its biological activity. The addition of halogen atoms is a common strategy in medicinal chemistry to enhance membrane permeability and modulate ligand-receptor interactions.[3]

This guide proposes a comprehensive in-silico modeling workflow to predict the biological targets, binding affinities, and pharmacokinetic profile of 15-(3,4-dichlorophenyl)pentadecanoic acid. By leveraging computational techniques, we can generate initial hypotheses about its mechanism of action and potential as a therapeutic agent, thereby guiding future experimental validation.

Physicochemical Properties and Structural Information

A summary of the known and predicted physicochemical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid is presented in Table 1. These properties are crucial for understanding its potential bioavailability and for parameterizing the in-silico models.

Table 1: Physicochemical Properties of 15-(3,4-dichlorophenyl)pentadecanoic acid

| Property | Value | Source |

| CAS Number | 116409-73-5 | Synquest Labs[4] |

| Molecular Formula | C21H32Cl2O2 | Synquest Labs[4] |

| Molecular Weight | 387.38 g/mol | ECHEMI[5] |

| Predicted LogP | 7.69 | ECHEMI[5] |

| Predicted Boiling Point | 500.3 ± 30.0 °C | ECHEMI[5] |

| Predicted Melting Point | 76-77 °C | ECHEMI[5] |

| Predicted Density | 1.090 ± 0.06 g/cm³ | ECHEMI[5] |

Proposed In-Silico Modeling Workflow

The proposed workflow for the in-silico investigation of 15-(3,4-dichlorophenyl)pentadecanoic acid is a multi-step process that begins with target identification and culminates in the prediction of its pharmacokinetic profile.

Caption: A flowchart of the proposed in-silico modeling workflow.

Detailed Experimental Protocols

Target Identification and Homology Modeling

Given the structural similarity to pentadecanoic acid, potential protein targets for 15-(3,4-dichlorophenyl)pentadecanoic acid include key regulators of metabolism such as AMP-activated protein kinase (AMPK) , the mammalian target of rapamycin (mTOR) , and peroxisome proliferator-activated receptors (PPARs) . While crystal structures for some of these targets are available, homology modeling may be necessary for specific isoforms or if the available structures are of insufficient quality.

Protocol for Homology Modeling (Example: Human PPARγ):

-

Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) using the amino acid sequence of human PPARγ to identify suitable templates with high sequence identity and resolution.

-

Sequence Alignment: Align the target sequence with the template sequence using a tool like ClustalW to ensure accurate positioning of conserved residues.

-

Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL. Typically, 10-100 models are generated.

-

Model Evaluation and Refinement: Assess the quality of the generated models using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence. The best-scoring model is selected and subjected to energy minimization to relieve any steric clashes.

Caption: A workflow for homology modeling of a target protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This will be used to investigate the binding of 15-(3,4-dichlorophenyl)pentadecanoic acid to the active sites of its potential targets.

Protocol for Molecular Docking:

-

Protein Preparation: The 3D structure of the target protein (from PDB or homology modeling) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket based on known active sites or using pocket detection algorithms.

-

Ligand Preparation: A 3D structure of 15-(3,4-dichlorophenyl)pentadecanoic acid is generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Docking Simulation: Perform docking using software like AutoDock Vina or Glide. The search space is defined by a grid box encompassing the binding site. Multiple docking runs are performed to ensure conformational sampling.

-

Analysis of Results: The resulting poses are ranked based on their binding energy scores. The best-scoring poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. The potential impact of the dichlorophenyl group on binding will be of particular interest.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.

Protocol for Molecular Dynamics Simulation:

-

System Preparation: The best-ranked docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy-minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the protein-ligand complex.

-

Production Run: A production MD simulation is run for an extended period (e.g., 100 ns).

-

Trajectory Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

Caption: A conceptual diagram of the molecular dynamics simulation setup.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-like potential of a compound.

Protocol for ADMET Prediction:

-

Input: The 2D structure or SMILES string of 15-(3,4-dichlorophenyl)pentadecanoic acid is used as input.

-

Prediction: Utilize online web servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict a range of ADMET properties.[6]

-

Analysis: The predicted properties are compared against established thresholds for oral bioavailability (e.g., Lipinski's rule of five) and potential toxicity flags.

Table 2: Predicted ADMET Properties of 15-(3,4-dichlorophenyl)pentadecanoic acid

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

(Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions would be generated using ADMET prediction software.)

Potential Signaling Pathway Involvement

Based on the known activities of pentadecanoic acid, 15-(3,4-dichlorophenyl)pentadecanoic acid may modulate the AMPK/mTOR signaling pathway.

Caption: A potential signaling pathway modulated by the compound.

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for the initial characterization of 15-(3,4-dichlorophenyl)pentadecanoic acid. By employing a combination of homology modeling, molecular docking, molecular dynamics simulations, and ADMET prediction, it is possible to generate valuable hypotheses regarding its biological activity, mechanism of action, and drug-like properties. The proposed workflow provides a structured and scientifically rigorous approach to guide further experimental investigations into this novel fatty acid derivative. The insights gained from such computational studies can significantly accelerate the drug discovery and development process.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. In Silico and In Vitro Approach to Assess Direct Allosteric AMPK Activators from Nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

Biological activity of dichlorophenyl fatty acid derivatives

An In-depth Technical Guide to the Biological Activity of Dichlorophenyl Fatty Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl fatty acid derivatives represent a compelling class of molecules in medicinal chemistry and drug development. The incorporation of a dichlorophenyl moiety into a fatty acid backbone significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby dictating its biological activity.[1] These structural modifications can enhance interactions with biological targets, leading to a diverse range of pharmacological effects.[1] This technical guide provides a comprehensive overview of the primary biological activities associated with dichlorophenyl fatty acid derivatives, including their anti-inflammatory, anticancer, and enzyme-inhibiting properties. It details the mechanisms of action, summarizes quantitative data, provides experimental protocols, and illustrates key pathways and workflows.

Anti-inflammatory Activity

Derivatives of dichlorophenyl fatty acids, most notably diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) and its analogues, are well-established for their anti-inflammatory effects.[1] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2]

Mechanism of Action: S-diclofenac

A novel derivative, S-diclofenac, combines a hydrogen sulfide (H₂S)-releasing moiety with the diclofenac structure. This modification not only retains the anti-inflammatory properties but also mitigates the gastric toxicity commonly associated with NSAIDs.[3] S-diclofenac has been shown to downregulate the expression of genes encoding enzymes for nitric oxide and prostanoids.[3][4] It also reduces the levels of pro-inflammatory cytokines like IL-1β and TNF-α while increasing the anti-inflammatory cytokine IL-10, partly through the inhibition of the NF-κB signaling pathway.[3][4]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of various diclofenac N-derivatives has been quantified by their ability to inhibit nitric oxide (NO) production in LPS-activated macrophages.

| Compound | Cell Line | IC₅₀ for NO Inhibition (µg·mL⁻¹) | Reference |

| Diclofenac (DCF) | RAW 264.7 | 47.12 ± 4.85 | [2] |

| Compound 9c | RAW 264.7 | 1.88 ± 0.05 | [2] |

| Compound 2 | RAW 264.7 | 10 - 20 | [2] |

| Compound 4 | RAW 264.7 | 10 - 20 | [2] |

| Compound 8c | RAW 264.7 | 10 - 20 | [2] |

| Compound 10a | RAW 264.7 | 10 - 20 | [2] |

| Compound 10b | RAW 264.7 | 10 - 20 | [2] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from studies evaluating the anti-inflammatory effects of diclofenac derivatives.[2][5]

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media until they reach a suitable confluence.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with sub-cytotoxic concentrations of the dichlorophenyl fatty acid derivatives for 1 hour.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS is also maintained.

-

Incubation: The plates are incubated for 24-48 hours.

-

NO Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

Griess Reagent: 100 µL of Griess reagent is added to each well, and the plate is incubated for 10 minutes at room temperature.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control. The IC₅₀ value is determined from the dose-response curve.

Anticancer Activity

The dichlorophenyl moiety is a feature of several approved anticancer drugs, suggesting that derivatives incorporating this group may possess cytotoxic activity against cancer cells.[6] Studies have confirmed that various dichlorophenyl derivatives exhibit potent growth-inhibiting effects across a range of cancer cell lines.[7][8] The proposed mechanism often involves the induction of apoptosis.[9]

Mechanism of Action: Apoptosis Induction

Dichlorophenyl derivatives can trigger programmed cell death (apoptosis) in cancer cells. While specific pathways are compound-dependent, a common mechanism involves the activation of intrinsic apoptotic pathways, potentially through mitochondrial disruption.[2][9]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Unraveling the Multifaceted Mechanism of Action of Pentadecanoic Acid (C15:0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a bioactive compound with significant potential for therapeutic applications. Growing evidence indicates its role in mitigating the risks of various chronic conditions, including metabolic diseases, cardiovascular disorders, and certain cancers.[1][2][3][4] Unlike its even-chain counterparts, C15:0 exhibits a pleiotropic mechanism of action, engaging multiple signaling pathways to exert its beneficial effects on cellular health and homeostasis. This technical guide provides an in-depth exploration of the hypothesized mechanisms of action of pentadecanoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Molecular Mechanisms: A Multi-Target Approach

Pentadecanoic acid's biological activities stem from its ability to modulate several key cellular signaling nodes. It acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors (PPARs), an activator of AMP-activated protein kinase (AMPK), and an inhibitor of the mechanistic target of rapamycin (mTOR) and Histone Deacetylase 6 (HDAC6).[1][3][4][5] Furthermore, it has been shown to attenuate inflammatory signaling through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and nuclear factor kappa B (NF-κB) pathways, and to activate the PI3K-AKT pathway.[1][2][6]

Data Summary: Quantitative Insights into C15:0 Activity

The following tables summarize the quantitative data on the biological activities of pentadecanoic acid across various experimental systems.

Table 1: Anti-proliferative and Cytotoxic Activity of Pentadecanoic Acid (C15:0)

| Cell Line | Assay Type | Endpoint | C15:0 Concentration | Reference |

| Various Cancer Cell Lines | Proliferation/Clonogenic Assay | Strong Inhibition | Not specified | [7] |

| MCF-7 (Breast Cancer) | HDAC Inhibition | IC50 | ~200 µM | [4] |

| A549 (Lung Cancer) | HDAC Inhibition | IC50 | Not specified | [7] |

| Various Cancer Cell Lines | Proliferation Assay | Mean IC50 | 130 - 260 µM | [4] |

| DOHH-2, GA-10, MHH-PREB-1, SU-DHL-4 (B-Cell Lymphomas) | Proliferation Assay | EC50, IC50, GI50 | ≤ 50 µM | [4] |

| Endothelial Cells, T-Cells, Fibroblasts | Anti-proliferative Activity | Effective Concentration | 1.9 - 50 µM | [3] |

Table 2: Modulation of Signaling Pathways and Cellular Functions by Pentadecanoic Acid (C15:0)

| System/Cell Type | Target/Pathway | Effect | C15:0 Concentration | Reference |

| HepG2 Cells | PPARα, PPARδ, PPARγ | Agonist Activity | Dose-dependent | [8] |

| Human Primary Cell Systems (BioMAP®) | Multiple Biomarkers | Broad Anti-inflammatory & Antifibrotic | 1.9 - 50 µM | [9][10] |

| C2C12 Myotubes | Glucose Uptake (Basal) | Promotion | 20 and 40 µM | [11][12] |

| C2C12 Myotubes | Glucose Uptake (Insulin-stimulated) | Enhancement | 20 and 40 µM | [11][12] |

| Porcine Iliac Artery Endothelial Cells (PIEC) | Tube Formation (Angiogenesis) | Promotion | 12.5 µM | [6] |

| MCF-7/SC Breast Cancer Stem-like Cells | JAK2/STAT3 Signaling | Suppression of IL-6 induced phosphorylation | 150 µM (pre-treatment) | [2][13] |

Key Signaling Pathways Modulated by Pentadecanoic Acid

The pleiotropic effects of C15:0 are a result of its interaction with a network of interconnected signaling pathways that are fundamental to cellular metabolism, inflammation, and growth.

PPARα/δ Dual Partial Agonism

Pentadecanoic acid acts as a dual partial agonist for PPARα and PPARδ, which are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.[1][8] Activation of these receptors can lead to increased fatty acid oxidation and a reduction in inflammatory responses.

AMPK Activation and mTOR Inhibition

C15:0 has been shown to activate AMPK, a central regulator of cellular energy homeostasis, while inhibiting the mTOR pathway, which is involved in cell growth and proliferation.[1][14][15] This reciprocal regulation mimics a state of caloric restriction, promoting catabolic processes and cellular stress resistance.

HDAC6 Inhibition

Pentadecanoic acid has been identified as a selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme implicated in tumorigenesis.[1][5][7] By inhibiting HDAC6, C15:0 can induce the acetylation of α-tubulin, which is consistent with its observed anti-proliferative effects in cancer cells.[7]

JAK-STAT and NF-κB Inflammatory Signaling

C15:0 demonstrates potent anti-inflammatory effects by attenuating the JAK-STAT and NF-κB signaling pathways.[1] It has been shown to suppress the IL-6-induced phosphorylation of JAK2 and STAT3, thereby blocking the downstream inflammatory cascade.[2][13][16]

Experimental Protocols: Methodologies for Investigating C15:0's Mechanism of Action

A comprehensive understanding of C15:0's mechanism of action has been achieved through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Assays

1. Cell Culture and Treatment:

-

Cell Lines: A variety of human cell lines are used, including MCF-7 and A549 for cancer studies, C2C12 myotubes for metabolic studies, and primary human cells in the BioMAP® systems.[7][9][11]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for C2C12 and MCF-7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

C15:0 Preparation and Application: Pentadecanoic acid is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for treating the cells.

2. Western Blot Analysis for Signaling Protein Phosphorylation:

-

Objective: To quantify the activation state of key signaling proteins (e.g., AMPK, Akt, STAT3) by measuring their phosphorylation levels.

-

Protocol:

-

Cell Lysis: After treatment with C15:0, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[2][11]

-

3. Glucose Uptake Assay:

-

Objective: To measure the effect of C15:0 on glucose transport into cells.

-

Protocol:

-

C2C12 myotubes are serum-starved for several hours.

-

Cells are then treated with C15:0 at various concentrations. For insulin-stimulated uptake, insulin is added during the final part of the incubation.

-

The glucose uptake is initiated by adding 2-NBDG, a fluorescent glucose analog, to the culture medium.

-

After incubation, the cells are washed with ice-cold PBS to stop the uptake.

-

The fluorescence intensity inside the cells is measured using a fluorescence microplate reader, which is proportional to the amount of glucose taken up.[12]

-

4. BioMAP® Phenotypic Profiling:

-

Objective: To assess the broad, systems-level effects of C15:0 on human disease models.

-

Platform Description: The BioMAP® Diversity PLUS Panel consists of 12 human primary cell systems that are stimulated to model various disease states. These systems include co-cultures of different cell types to better mimic in vivo tissue environments.[17][18][19]

-

Methodology:

-

The primary cell systems are treated with C15:0 at a range of concentrations (e.g., 1.9 to 50 µM).[10]

-

After incubation, the levels of 148 clinically relevant protein biomarkers (e.g., cytokines, chemokines, growth factors, matrix metalloproteinases) are measured from the cell culture supernatants or cell lysates using ELISAs or other immunoassays.

-

The resulting data generates a "BioMAP profile" for C15:0, which can be compared to a large reference database of profiles from other compounds to identify mechanistic similarities and predict clinical effects.[9][20]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of pentadecanoic acid on a specific signaling pathway in vitro.

Conclusion and Future Directions

The body of evidence strongly suggests that pentadecanoic acid is a pleiotropic bioactive fatty acid that operates through a complex network of signaling pathways. Its ability to concurrently modulate metabolic, inflammatory, and cell growth pathways underscores its potential as a therapeutic agent for a range of chronic diseases. The convergence of its activities on key cellular regulators like AMPK, mTOR, PPARs, and HDAC6 provides a mechanistic basis for the beneficial health outcomes associated with higher circulating levels of C15:0.

For drug development professionals, C15:0 presents an intriguing lead compound. Future research should focus on elucidating the precise molecular interactions with its targets, exploring the therapeutic potential of C15:0 derivatives with improved potency and selectivity, and conducting robust clinical trials to validate its efficacy and safety in human populations for specific disease indications. The detailed understanding of its mechanism of action provided in this guide serves as a foundational resource for these future endeavors.

References

- 1. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling [mdpi.com]

- 3. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pentadecanoic acid (C15:0) promotes placental angiogenesis by activating the placental PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes | Food & Nutrition Research [foodandnutritionresearch.net]

- 13. researchgate.net [researchgate.net]

- 14. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of a rapid human primary cell-based disease screening model, to compare next generation products to combustible cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

The Frontier of Lipid Research: A Technical Guide to the Discovery and Synthesis of Novel Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are fundamental building blocks of cellular structures and critical signaling molecules involved in a myriad of physiological and pathophysiological processes. While conventional fatty acids are well-characterized, the discovery of novel LCFAs with unique structures and biological activities is unlocking new avenues in drug development and our understanding of cellular metabolism. This technical guide provides an in-depth overview of the core methodologies for the discovery and synthesis of these novel fatty acids, presents detailed experimental protocols, and summarizes key quantitative data for researchers in the field.

Discovery of Novel Long-Chain Fatty Acids: From Serendipity to Systematic Screening

The identification of novel LCFAs has evolved from fortuitous observations to systematic, high-throughput analytical workflows. Early discoveries often arose from unexpected readings in chemical analyses, as was the case with Nebraskanic and Wuhanic acids, two unusual fatty acids discovered in the seed oil of the Chinese violet cress.[1][2] These fatty acids, both containing 24 carbon atoms, possess uncommon molecular branches, distinguishing them from the more common C16 and C18 fatty acids.[2]

Modern discovery pipelines leverage advanced analytical techniques, primarily mass spectrometry-based lipidomics, to systematically screen biological samples for unknown lipid species. A comprehensive workflow, such as the Ozone-enabled Fatty Acid Discovery (OzFAD), allows for the de novo identification of unsaturated fatty acids in complex mixtures like human plasma and cell lines by coupling liquid chromatography and mass spectrometry with gas-phase ozonolysis of double bonds.[3]

Experimental Workflow: Lipidomics for Novel Fatty Acid Discovery

The following diagram illustrates a typical workflow for the discovery of novel fatty acids using lipidomics.

Synthesis of Novel Long-Chain Fatty Acids

Once a novel fatty acid is identified, its synthesis is crucial for confirming its structure and enabling further biological studies. Both chemical and enzymatic approaches are employed to synthesize these complex molecules.

Chemical Synthesis Methodologies

Chemical synthesis offers the flexibility to create a wide variety of fatty acid derivatives with different chain lengths and saturation patterns. Key reactions in the synthesis of novel LCFAs include:

-

Wittig Reaction: This reaction is instrumental in forming carbon-carbon double bonds, allowing for the elongation of the fatty acid chain.[4][5]

-

Stereospecific Hydrogenation: Used to control the geometry of double bonds, which is often critical for biological activity.[4]

-

Negishi Coupling: A powerful cross-coupling reaction for constructing the carbon skeleton of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[6]

Enzymatic Synthesis and Biosynthesis

The biosynthesis of very-long-chain fatty acids is primarily carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). ELOVL4, in particular, is responsible for producing VLC-PUFAs and very-long-chain saturated fatty acids (VLC-SFAs) with chain lengths of 28 carbons or more.[7][8] These fatty acids play vital roles in neuronal signaling and retinal function.[7][9]

The following diagram illustrates the general enzymatic elongation of fatty acids.

Biological Functions and Signaling Pathways

Novel LCFAs are not merely structural components; they are active participants in cellular signaling. Their incorporation into cell membranes can alter the properties of lipid rafts, which are microdomains rich in cholesterol and sphingolipids that serve as platforms for signal transduction.[10][11]

For instance, n-3 PUFAs can modulate the composition of lipid rafts, thereby influencing downstream signaling networks and cellular processes like proliferation and apoptosis.[10][12] This has significant implications for the development of therapeutics for cancer and inflammatory diseases.[11][12]

The following diagram depicts the influence of LCFAs on lipid raft signaling.

Experimental Protocols

Protocol 1: Lipidomics Analysis for Fatty Acid Profiling

This protocol provides a general framework for the analysis of fatty acid composition in biological samples using liquid chromatography-mass spectrometry (LC-MS).

-

Lipid Extraction:

-

Homogenize the tissue or cell sample in a suitable solvent mixture, such as methyl-tert-butyl ether (MTBE), methanol, and water.[13]

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (lipid-containing) phase.

-

-

Hydrolysis and Derivatization:

-

LC-MS/MS Analysis:

-

Employ a suitable LC column for separation, such as a hydrophilic interaction chromatography (HILIC) column for polar lipids or a reverse-phase C30 column for non-polar lipids.[13][16]

-

Utilize a mass spectrometer with tandem MS (MS/MS) capabilities for structural elucidation. Multiple reaction monitoring (MRM) can be used for targeted quantification.[13]

-

-

Data Analysis:

-

Process the raw data to identify and quantify the fatty acids based on their mass-to-charge ratio and fragmentation patterns.

-

Protocol 2: Chemical Synthesis of a Novel Long-Chain Fatty Acid via Wittig Reaction and Hydrogenation

This protocol outlines a general approach for the synthesis of a novel unsaturated long-chain fatty acid.

-

Chain Elongation via Wittig Reaction:

-

Prepare a phosphonium ylide from an appropriate alkyl halide.

-

React the ylide with a long-chain aldehyde to form the desired alkene. The geometry of the double bond can be influenced by the reaction conditions.

-

-

Stereospecific Hydrogenation:

-

If a saturated fatty acid is desired, or if a specific double bond geometry is required, perform a hydrogenation reaction using a suitable catalyst (e.g., Lindlar's catalyst for a cis-alkene).

-

-

Purification:

-

Purify the final product using column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the structure of the synthesized fatty acid using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the synthesis and biological activity of novel long-chain fatty acids.

Table 1: Synthesis of Novel Long-Chain Fatty Acid Derivatives

| Compound | Key Synthesis Reaction(s) | Overall Yield | Reference |

| (4Z,15Z)-octadecadienoic acid | Wittig reaction, stereospecific hydrogenation | Not specified | [4] |

| (23Z,34Z)-heptatriacontadienoic acid | Wittig reaction, stereospecific hydrogenation | Not specified | [4] |

| VLC-PUFA (e.g., 32:6 n-3) | Negishi coupling | 40% | [6] |

| Long-chain fatty acids via oxidation | Oxidation of long-chain fatty alcohols | >90% conversion | [17] |

Table 2: Biological Activity of Novel Long-Chain Fatty Acids

| Fatty Acid/Derivative | Biological Effect | Quantitative Measure | Reference |

| (4Z,15Z)-octadecadienoic acid | Neurite outgrowth activity on Aβ(25-35)-treated neurons | Comparable to NGF (positive control) | [4] |

| (23Z,34Z)-heptatriacontadienoic acid | Neurite outgrowth activity on Aβ(25-35)-treated neurons | Comparable to NGF (positive control) | [4] |

| Chinese violet cress oil | Reduction in friction between steel surfaces | 20% reduction at 25°C, 300% at 100°C vs. castor oil | [2] |

| (S)-1y (ELOVL6 inhibitor) | Suppression of fatty acid elongation in mouse liver | Significant at 30 mg/kg oral dosing | [18] |

Conclusion and Future Directions

The field of novel long-chain fatty acid research is rapidly expanding, driven by technological advancements in analytical chemistry and a deeper understanding of lipid metabolism. The discovery and synthesis of these molecules are providing new tools to probe biological systems and are offering promising leads for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Future research will likely focus on the development of more sophisticated analytical platforms for the comprehensive characterization of the lipidome, the refinement of synthetic strategies to access a wider diversity of fatty acid structures, and the elucidation of the precise molecular mechanisms by which these novel lipids exert their biological effects.

References

- 1. International team makes rare discovery of new fatty acids | Nebraska Today [news.unl.edu]

- 2. Two New ‘Unusual’ Fatty Acids Discovered | Sci.News [sci.news]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive dietary long chain fatty acids: Emerging mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive dietary long-chain fatty acids: emerging mechanisms of action | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. is.muni.cz [is.muni.cz]

- 13. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]

- 14. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel and Sensitive Method for the Analysis of Fatty Acid Biosignatures by Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

In-Vitro Stability of 15-(3,4-dichlorophenyl)pentadecanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the in-vitro stability of 15-(3,4-dichlorophenyl)pentadecanoic acid. Due to the limited availability of direct stability data for this specific compound, this document outlines detailed experimental protocols for in-vitro stability assessment of lipophilic molecules, which are directly applicable. Furthermore, this guide explores the known signaling pathways of the parent compound, pentadecanoic acid, offering potential avenues for investigating the biological activity of its dichlorophenylated analog. This includes its role as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (mTOR). The presented methodologies and biological context aim to equip researchers with the necessary tools and information to effectively evaluate the stability and potential pharmacological profile of 15-(3,4-dichlorophenyl)pentadecanoic acid.

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a synthetic, long-chain fatty acid analog. Its structure, featuring a dichlorinated phenyl ring at the terminus of a fifteen-carbon chain, suggests potential for unique biological activity and a lipophilic character that necessitates careful evaluation of its metabolic stability. Understanding the in-vitro stability is a critical early step in the drug discovery and development process, providing insights into a compound's potential pharmacokinetic profile, including its half-life and bioavailability.

This guide details standardized in-vitro methodologies, including microsomal and hepatocyte stability assays, to determine the metabolic fate of 15-(3,4-dichlorophenyl)pentadecanoic acid. Additionally, it provides an overview of the AMPK and mTOR signaling pathways, which are known to be modulated by the parent compound, pentadecanoic acid.

Physicochemical Properties

A summary of the known physicochemical properties of 15-(3,4-dichlorophenyl)pentadecanoic acid is presented in Table 1. These properties are essential for designing and interpreting in-vitro stability studies.

Table 1: Physicochemical Properties of 15-(3,4-dichlorophenyl)pentadecanoic acid

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂Cl₂O₂ | [1] |

| Molecular Weight | 387.38 g/mol | [2] |

| CAS Number | 116409-73-5 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 76-77°C | [2] |

| XLogP3 | 7.7 | [2] |

| Chemical Stability | Stable under normal handling and storage conditions. | [3] |

Experimental Protocols for In-Vitro Stability Assessment

The following protocols are standard methods for evaluating the in-vitro metabolic stability of compounds, particularly those with lipophilic properties.

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Objective: To determine the rate of disappearance of 15-(3,4-dichlorophenyl)pentadecanoic acid when incubated with liver microsomes.

Materials:

-

15-(3,4-dichlorophenyl)pentadecanoic acid

-

Liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

Control compounds (one high clearance, one low clearance)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of 15-(3,4-dichlorophenyl)pentadecanoic acid in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and control compounds by diluting the stock solutions in buffer. The final concentration in the incubation should be optimized (typically 1-10 µM).

-

Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension to the appropriate wells.

-

Add the working solutions of the test and control compounds to their respective wells. Include negative control wells without the NADPH regenerating system.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).

-

-

Time Points and Quenching:

-

Incubate the plate at 37°C with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold quenching solution (e.g., acetonitrile).

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the in-vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a wider range of phase I and phase II metabolic enzymes and cofactors.

Objective: To determine the rate of disappearance of 15-(3,4-dichlorophenyl)pentadecanoic acid when incubated with intact hepatocytes.

Materials:

-

Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

-

Hepatocyte culture medium

-

15-(3,4-dichlorophenyl)pentadecanoic acid

-

Control compounds

-

Collagen-coated plates

-

Incubator (37°C, 5% CO₂)

-

LC-MS/MS system

Methodology:

-

Hepatocyte Plating:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability and density.

-

Seed the hepatocytes onto collagen-coated plates at a desired density and allow them to attach.

-

-

Incubation:

-

Prepare a working solution of 15-(3,4-dichlorophenyl)pentadecanoic acid and control compounds in the culture medium.

-

Remove the plating medium from the attached hepatocytes and add the medium containing the test or control compound.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

-

Time Points and Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), collect aliquots of the incubation medium and/or the cell lysate.

-

Quench the metabolic activity by adding a cold organic solvent.

-

-

Sample Analysis:

-

Process the samples (e.g., centrifugation, protein precipitation) as required.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Similar to the microsomal stability assay, determine the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Potential Signaling Pathways

While the direct molecular targets of 15-(3,4-dichlorophenyl)pentadecanoic acid are yet to be elucidated, the known biological activities of its parent compound, pentadecanoic acid (C15:0), provide a valuable starting point for investigation. Pentadecanoic acid has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR).[5][6]

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[7][8] Activation of AMPK generally shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

Caption: Overview of the AMPK signaling pathway.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[9][10] It integrates signals from growth factors, nutrients, and cellular energy status. mTOR functions within two distinct complexes, mTORC1 and mTORC2.

Caption: Overview of the mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for the in-vitro stability and preliminary biological characterization of 15-(3,4-dichlorophenyl)pentadecanoic acid.

Caption: Experimental workflow for stability and bioactivity assessment.

Conclusion

This technical guide provides a robust framework for the in-vitro evaluation of 15-(3,4-dichlorophenyl)pentadecanoic acid. By employing the detailed experimental protocols for microsomal and hepatocyte stability, researchers can obtain critical data on the metabolic fate of this compound. Furthermore, the exploration of the AMPK and mTOR signaling pathways, based on the activity of the parent compound, offers a rational basis for investigating the potential pharmacological effects of this novel fatty acid analog. The systematic approach outlined herein will facilitate a comprehensive understanding of the stability and biological activity of 15-(3,4-dichlorophenyl)pentadecanoic acid, guiding its future development.

References

- 1. sinobiological.com [sinobiological.com]

- 2. assaygenie.com [assaygenie.com]

- 3. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. mdpi.com [mdpi.com]

- 6. In vitro stability and permeability studies of liposomal delivery systems for a novel lipophilic endomorphin 1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. bosterbio.com [bosterbio.com]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR - Wikipedia [en.wikipedia.org]

Solubility and Biological Activity of 15-(3,4-dichlorophenyl)pentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a synthetic long-chain fatty acid derivative. Its structure, featuring a terminal dichlorophenyl group, suggests potential for unique biological activity, particularly in pathways related to lipid metabolism and cellular signaling. This technical guide provides an in-depth overview of the available solubility information and explores the potential signaling pathways of this compound, primarily based on data from its parent molecule, pentadecanoic acid. Due to a lack of specific quantitative solubility data for 15-(3,4-dichlorophenyl)pentadecanoic acid in the public domain, this guide also outlines general principles and experimental methodologies for determining the solubility of long-chain fatty acids.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂Cl₂O₂ | ECHEMI |

| Molecular Weight | 387.38 g/mol | ECHEMI |

| Melting Point | 76-77°C | MOLBASE |

| Boiling Point | 500.3°C at 760 mmHg | MOLBASE |

| Density | 1.09 g/cm³ | MOLBASE |

| Refractive Index | 1.516 | MOLBASE |

Solubility Profile

Disclaimer: The following quantitative solubility data pertains to the parent compound, pentadecanoic acid . The presence of the 3,4-dichlorophenyl substituent in the target compound is expected to significantly alter its solubility profile, likely increasing its hydrophobicity and favoring solubility in non-polar and aromatic organic solvents while decreasing its solubility in polar solvents.

Quantitative Solubility Data for Pentadecanoic Acid

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Ethanol | ~25 | Not Specified |

| Dimethylformamide (DMF) | ~25 | Not Specified |

| Dimethyl sulfoxide (DMSO) | ~10 | Not Specified |

General Solubility Considerations for Substituted Long-Chain Fatty Acids

The principle of "like dissolves like" is paramount in predicting the solubility of 15-(3,4-dichlorophenyl)pentadecanoic acid. The long aliphatic chain contributes to its non-polar character, while the carboxylic acid group provides a site for polar interactions. The terminal 3,4-dichlorophenyl group adds significant hydrophobicity and potential for aromatic interactions.

-

Polar Solvents (e.g., Methanol, Ethanol): Solubility is expected to be lower than that of pentadecanoic acid due to the increased hydrophobic character imparted by the dichlorophenyl group.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of compounds. While pentadecanoic acid shows good solubility, the bulky, non-polar dichlorophenyl group may slightly hinder solubility compared to the parent compound.

-

Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): The presence of the aromatic dichlorophenyl ring suggests that solubility would be favorable in aromatic solvents due to potential π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving non-polar compounds and are likely to be good solvents for 15-(3,4-dichlorophenyl)pentadecanoic acid.

Experimental Protocols for Solubility Determination

A standardized and robust method for determining the solubility of a compound like 15-(3,4-dichlorophenyl)pentadecanoic acid is crucial for its application in research and development. A common and reliable method is the shake-flask method .

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of 15-(3,4-dichlorophenyl)pentadecanoic acid in a specific organic solvent at a controlled temperature.

Materials:

-

15-(3,4-dichlorophenyl)pentadecanoic acid (solid)

-

Selected organic solvent of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 15-(3,4-dichlorophenyl)pentadecanoic acid to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25°C or 37°C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer particles, centrifugation at the same temperature can be used to achieve clear separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of 15-(3,4-dichlorophenyl)pentadecanoic acid.

-

Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

The workflow for this experimental protocol is illustrated in the diagram below.

Potential Signaling Pathways

While direct studies on the signaling pathways of 15-(3,4-dichlorophenyl)pentadecanoic acid are limited, the biological activities of its parent compound, pentadecanoic acid, have been investigated. Pentadecanoic acid is known to interact with key metabolic regulators, including Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK). It is plausible that the dichlorophenyl derivative may exhibit similar or modulated activities on these pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid has been shown to be an agonist of PPARs, which are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARs can lead to a variety of cellular responses, including increased fatty acid oxidation and improved insulin sensitivity.

The diagram below illustrates the general signaling pathway of PPAR activation.

AMP-activated Protein Kinase (AMPK) Activation

Pentadecanoic acid has also been identified as an activator of AMPK, a central regulator of cellular energy homeostasis.[3] AMPK activation occurs in response to a low cellular energy state (high AMP:ATP ratio) and initiates a cascade of events to restore energy balance, including the stimulation of catabolic processes like fatty acid oxidation and the inhibition of anabolic processes.

The following diagram outlines the AMPK signaling cascade.

Conclusion

While specific experimental data on the solubility of 15-(3,4-dichlorophenyl)pentadecanoic acid in various organic solvents is currently lacking, general principles of chemical solubility can guide solvent selection. The presence of the dichlorophenyl group suggests a more hydrophobic character compared to its parent compound, pentadecanoic acid. For precise applications, experimental determination of solubility using a standardized method like the shake-flask protocol is highly recommended. Furthermore, based on the known biological activities of pentadecanoic acid, it is hypothesized that 15-(3,4-dichlorophenyl)pentadecanoic acid may act as a modulator of key metabolic signaling pathways, including those regulated by PPARs and AMPK. Further research is necessary to elucidate the specific biological functions and pharmacological potential of this compound.

References

- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted ADME Properties of 15-(3,4-dichlorophenyl)pentadecanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound, 15-(3,4-dichlorophenyl)pentadecanoic acid. In the absence of direct experimental data, this report leverages established in silico predictive models and structure-activity relationships to forecast its pharmacokinetic profile. This information is crucial for guiding further preclinical development and anticipating the compound's behavior in biological systems.

Physicochemical Properties and Drug-Likeness

The initial step in ADME profiling involves the assessment of fundamental physicochemical properties that influence a compound's behavior. These parameters are critical determinants of its potential for oral bioavailability and overall drug-likeness. The predicted properties for 15-(3,4-dichlorophenyl)pentadecanoic acid are summarized below.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication |

| Molecular Weight | 415.39 g/mol | Compliant with most drug-likeness rules (<500 g/mol ). |

| logP (o/w) | > 5.0 | High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Aqueous Solubility | Poor | The long alkyl chain and dichlorophenyl group contribute to low water solubility. |

| pKa | ~4.8 | The carboxylic acid moiety is predicted to be acidic, influencing its ionization state at physiological pH. |

| Polar Surface Area | 37.3 Ų | Low polar surface area, which generally correlates with good cell membrane permeability. |

Table 2: Predicted Drug-Likeness and Bioavailability

| Parameter | Prediction | Interpretation |

| Lipinski's Rule of Five | Likely Compliant | Predicted to meet the criteria for oral bioavailability based on molecular weight, logP, and hydrogen bond donors/acceptors. |

| Oral Bioavailability Score | Moderate to High | The combination of good permeability and a single ionizable group suggests reasonable potential for oral absorption, though solubility may be a limiting factor. |

Predicted ADME Profile

The following sections detail the predicted ADME characteristics of 15-(3,4-dichlorophenyl)pentadecanoic acid.

2.1. Absorption

Predictions suggest that the primary mechanism of absorption for this compound will be passive diffusion, driven by its high lipophilicity.

Table 3: Predicted Absorption Characteristics

| Parameter | Prediction | Rationale |

| Human Intestinal Absorption | High | The lipophilic nature of the molecule is expected to facilitate its passage across the intestinal epithelium. |

| Caco-2 Permeability | High | In silico models predict high permeability in Caco-2 cell assays, which are an in vitro model for the human intestinal barrier.[1] |

| P-glycoprotein Substrate | Unlikely | The structure does not contain common motifs recognized by P-glycoprotein efflux pumps. |

2.2. Distribution

Following absorption, the distribution of 15-(3,4-dichlorophenyl)pentadecanoic acid is anticipated to be widespread, with a high affinity for tissues with significant lipid content.

Table 4: Predicted Distribution Characteristics

| Parameter | Prediction | Implication |

| Plasma Protein Binding | > 99% | High lipophilicity strongly suggests extensive binding to plasma proteins, primarily albumin. This will limit the concentration of the free, pharmacologically active compound. |

| Volume of Distribution (Vd) | High | The compound is expected to distribute extensively into tissues, resulting in a large apparent volume of distribution. |

| Blood-Brain Barrier (BBB) Penetration | Likely | The combination of high lipophilicity and a low polar surface area suggests the potential for crossing the blood-brain barrier. |

2.3. Metabolism

The metabolism of 15-(3,4-dichlorophenyl)pentadecanoic acid is predicted to follow pathways typical for long-chain fatty acids. The dichlorophenyl group may also be subject to metabolic modification. A study on a similar compound, omega-(p-iodophenyl)-pentadecanoic acid, indicated rapid oxidation.[2]

Table 5: Predicted Metabolic Pathways

| Pathway | Predicted Outcome | Enzymes Involved (Putative) |

| β-Oxidation | Primary metabolic route | Fatty acid metabolism enzymes |

| ω-Oxidation | Minor pathway | Cytochrome P450 enzymes (CYP4 family) |

| Aromatic Hydroxylation | Possible | Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) |

| Glucuronidation | Possible (on the carboxylic acid) | UDP-glucuronosyltransferases (UGTs) |

2.4. Excretion

The primary route of excretion for the metabolites of 15-(3,4-dichlorophenyl)pentadecanoic acid is expected to be through the urine and feces.

Table 6: Predicted Excretion Profile

| Parameter | Prediction | Notes |

| Primary Route | Renal (as metabolites) | The parent compound is unlikely to be excreted unchanged due to high plasma protein binding and extensive metabolism. |

| Biliary Excretion | Possible (for glucuronide conjugates) | Larger metabolites may be excreted into the bile. |

| Renal Clearance | Low (for parent compound) | High plasma protein binding will limit glomerular filtration. |

Experimental Protocols for In Silico ADME Prediction

The predictions presented in this guide are based on established computational methodologies commonly employed in drug discovery.

3.1. General In Silico ADME Prediction Workflow

The generation of the predicted ADME profile for 15-(3,4-dichlorophenyl)pentadecanoic acid follows a standardized in silico workflow. This process involves the use of various computational models to estimate the pharmacokinetic properties of a molecule based on its chemical structure.

3.2. Methodologies for Key Experiments

While no experimental data is available for the title compound, the following are standard in vitro assays that would be used to validate the in silico predictions:

-

Aqueous Solubility: A common method is the shake-flask technique, where the compound is agitated in a buffered solution at a specific temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC-UV.

-

Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium. The compound is added to the apical side, and its appearance on the basolateral side is monitored over time to determine the apparent permeability coefficient (Papp).

-

Plasma Protein Binding: Equilibrium dialysis is a widely used method. A semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The test compound is added to one side, and after an incubation period to reach equilibrium, the concentration of the compound on both sides is measured to calculate the percentage bound to plasma proteins.

-

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its in vitro half-life and intrinsic clearance.

Predicted Signaling Pathway Interactions

Given its structure as a fatty acid analog, 15-(3,4-dichlorophenyl)pentadecanoic acid may interact with signaling pathways involved in lipid metabolism and cellular energy homeostasis. One such key pathway is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Disclaimer: The information presented in this document is based on in silico predictions and should be used for guidance and hypothesis generation. Experimental validation is required to confirm these findings.

References

Application Note: HPLC Purification of 15-(3,4-dichlorophenyl)pentadecanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-(3,4-dichlorophenyl)pentadecanoic acid is a long-chain fatty acid derivative containing a dichlorophenyl functional group. This structural feature imparts significant hydrophobicity, making reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal technique for its purification. This document provides a detailed protocol for the purification of this compound using a C18 stationary phase, ensuring high purity and recovery for downstream applications in research and drug development. The methodology is based on established principles for the separation of long-chain fatty acids and aromatic compounds.[1][2][3][4]

Principle of Separation